4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline
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Overview
Description
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and catalysis. This particular compound features a quinoline core substituted with pyridine rings, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions often require specific ligands and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated quinoline derivatives .
Scientific Research Applications
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to antimicrobial or anticancer effects. The compound’s electronic properties also make it suitable for use in materials science, where it can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
2,6-Dipyridinylpyridine: A compound with similar pyridine substitutions but lacking the quinoline core.
Uniqueness
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is unique due to its combination of a quinoline core with multiple pyridine rings. This structure provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C24H16N4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline |
InChI |
InChI=1S/C24H16N4/c1-2-8-22-21(7-1)20(9-12-27-22)19-13-23(17-5-3-10-25-15-17)28-24(14-19)18-6-4-11-26-16-18/h1-16H |
InChI Key |
ZEZYYWFMXIMWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CN=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
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